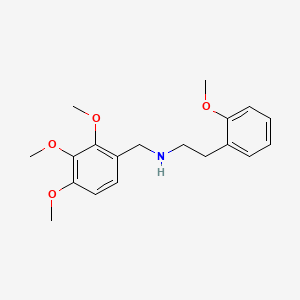
1-(4-bromophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
Übersicht
Beschreibung
1-(4-bromophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole, also known as BPTP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BPTP is a pyrazole-based compound that exhibits potent biological activity, making it a promising candidate for drug development.
Wirkmechanismus
1-(4-bromophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole exerts its biological activity by inhibiting the activity of specific enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. In addition, this compound has been shown to exhibit potent inhibitory activity against several cancer cell lines, suggesting its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory activity in various in vitro and in vivo studies. It inhibits the production of inflammatory mediators, such as prostaglandins and cytokines, and reduces the infiltration of immune cells into inflamed tissues. This compound also exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole exhibits several advantages as a research tool, including its potent biological activity, high purity, and ease of synthesis. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which may require the use of organic solvents. In addition, this compound exhibits cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 1-(4-bromophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. One direction is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is the development of this compound-based drugs for the treatment of cancer, either as single agents or in combination with other chemotherapeutic agents. Further research is also needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent inhibitory activity against several enzymes and receptors, making it a promising candidate for the development of drugs targeting various diseases. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activity in various in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-3,5-dithiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2S2/c18-12-5-7-13(8-6-12)20-15(17-4-2-10-22-17)11-14(19-20)16-3-1-9-21-16/h1-10,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPATWOWGMYWYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)Br)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-biphenylyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4884869.png)
![4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4884875.png)
![1-[4-(2-ethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4884883.png)
![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)
![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)
![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)

![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)
